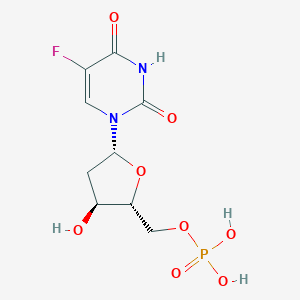
2-(氨基甲酰氨基)-5-(二氨基亚甲基氨基)戊酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of pentanoic acid, also known as valeric acid . Pentanoic acid is a carboxylic acid with the chemical formula CH₃(CH₂)₃COOH . It’s used in the synthesis of various chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific structure and the functional groups present. Pentanoic acid, for example, is a liquid at room temperature with a strong, unpleasant odor .科学研究应用
Medicinal Chemistry: Drug Design and Synthesis
The compound’s structure, featuring both carboxylic and ureido functional groups, makes it a valuable precursor in the synthesis of pharmaceuticals. It can be utilized to create novel compounds with potential therapeutic effects. The amino groups present in the molecule can facilitate the formation of peptide bonds, which are crucial in the development of peptide-based drugs .
Biotechnology: Enzyme Inhibition Studies
In biotechnological research, this compound could be used to study enzyme-substrate interactions due to its structural complexity. It can act as an inhibitor or a substrate analog to understand the binding sites and mechanisms of enzymes, which is essential for designing enzyme inhibitors used in treatments .
Agriculture: Plant Growth and Protection Agents
The ureido group in the compound can be a source of slow-releasing nitrogen, which is beneficial for plant growth. This characteristic can be harnessed to develop fertilizers or soil conditioners that provide sustained nutrition to crops. Additionally, its potential to form complex molecules might be explored for creating new pesticides or herbicides .
Material Science: Polymer Synthesis
The multiple functional groups present in the compound offer various points of reactivity, making it a suitable monomer for synthesizing polymers with specific properties. These polymers could have applications in creating biocompatible materials, coatings, or adhesives with enhanced performance characteristics .
Environmental Science: Pollutant Removal
The compound’s ability to chelate metals can be applied in environmental cleanup processes. It could be used to remove heavy metals from wastewater or as a part of systems designed to mitigate the effects of industrial pollutants on ecosystems .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, the compound can be used as a standard or a reagent in chromatographic techniques to separate and identify other compounds. Its unique structure might also be useful in developing new spectroscopic methods for analyzing complex biological samples .
Biochemistry: Metabolic Pathway Analysis
The compound’s structural similarity to certain amino acids suggests that it could be used to investigate metabolic pathways. It might act as an analog or inhibitor in metabolic reactions, helping to elucidate the pathways and interactions within the cell .
Nanotechnology: Nanostructure Functionalization
The amino groups in the compound can be used to functionalize carbon-based nanomaterials, such as carbon nanotubes or graphene. This functionalization can improve the solubility and reactivity of nanomaterials, expanding their applications in various fields of science and engineering .
安全和危害
作用机制
Target of Action
N-carbamoyl amino acids (caas), which this compound is a type of, are known to be precursors to amino acids . They bear both carboxylic (−COOH) and ureido (−NH–CO–NH2) functional groups .
Mode of Action
Caas are known to be precursors to amino acids and hydantoins, the latter being cyclic, dehydrated forms of caas . The ureido group in CAAs bears chemical energy, which could potentially influence its interactions with its targets .
Biochemical Pathways
Caas are known to be involved in the synthesis of amino acids and hydantoins . These compounds play crucial roles in various biochemical pathways, including protein synthesis and metabolism.
Result of Action
As a precursor to amino acids and hydantoins, it can be inferred that this compound may play a role in protein synthesis and metabolism, which are vital for cellular function and health .
属性
IUPAC Name |
2-(carbamoylamino)-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N5O3/c8-6(9)11-3-1-2-4(5(13)14)12-7(10)15/h4H,1-3H2,(H,13,14)(H4,8,9,11)(H3,10,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRVMKVZOPHHAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)NC(=O)N)CN=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00300274 |
Source


|
| Record name | Nalpha-Carbamyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15920-89-5 |
Source


|
| Record name | NSC135787 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135787 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nalpha-Carbamyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00300274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B94984.png)
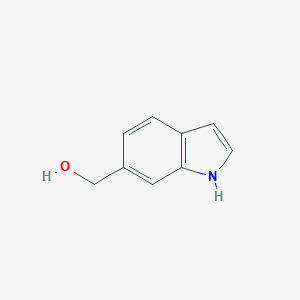
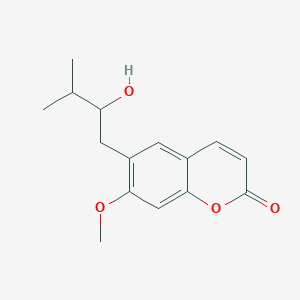
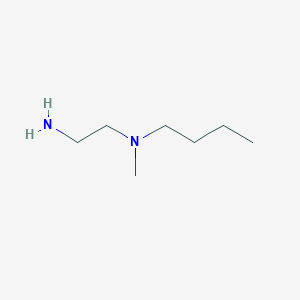
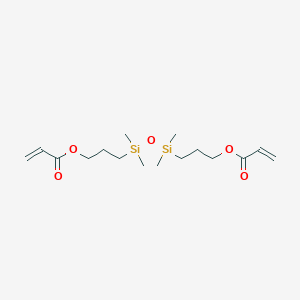


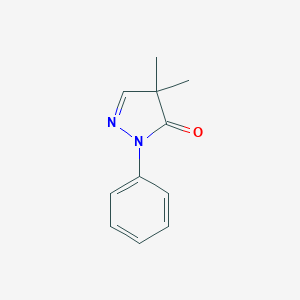


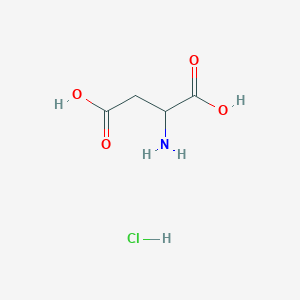

![1,4-Dithiaspiro[4.9]tetradecane](/img/structure/B95001.png)
